![molecular formula C8H4ClNO2S B596004 2-Chlorobenzo[d]thiazole-4-carboxylic acid CAS No. 1260529-68-7](/img/structure/B596004.png)

2-Chlorobenzo[d]thiazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

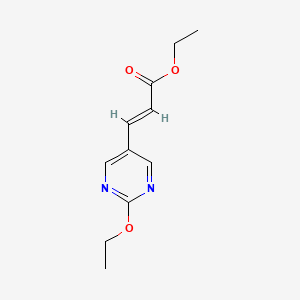

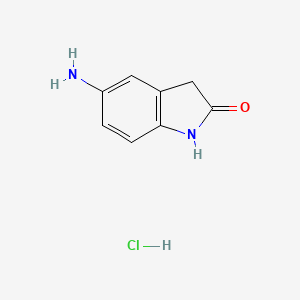

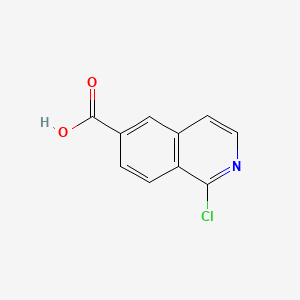

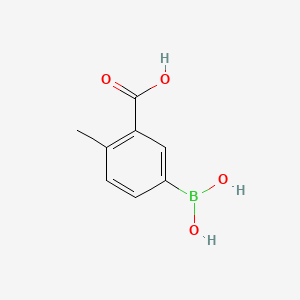

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a chemical compound with the empirical formula C9H6ClNO2S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Molecular Structure Analysis

The thiazole ring in 2-Chlorobenzo[d]thiazole-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a solid . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

Antimicrobial Agent : Derivatives of 2-Chlorobenzo[d]thiazole have shown promise as antimicrobial agents. For instance, a study by B'Bhatt and Sharma (2017) synthesized derivatives that demonstrated moderate to excellent activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Fungicidal and Antivirus Activity : Fengyun et al. (2015) reported that novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity and were effective against the tobacco mosaic virus (Fengyun et al., 2015).

Antiviral Activity : Chen et al. (2010) synthesized new derivatives with potential anti-tobacco mosaic virus activity starting from 4-chlorobenzoic acid (Chen et al., 2010).

Corrosion Inhibition : Thiazole hydrazones derived from similar compounds have been studied for their potential in mild steel corrosion inhibition in acidic media. Chaitra et al. (2016) demonstrated their effectiveness as mixed-type inhibitors (Chaitra et al., 2016).

Synthesis of Benzothiazoleurea Derivatives : Chen et al. (2010) developed a method for synthesizing 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas, indicating potential applications in various chemical syntheses (Chen et al., 2010).

Adenosine Receptor Ligands : Cagide et al. (2015) synthesized new chromone–thiazole hybrids as potential ligands for human adenosine receptors, suggesting applications in therapeutic developments (Cagide et al., 2015).

Potential Antitumor and Antifilarial Agents : Kumar et al. (1993) synthesized derivatives showing significant activity against leukemia cells and certain antifilarial activities (Kumar et al., 1993).

安全和危害

2-Chlorobenzo[d]thiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 2, and Eye Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the future directions for 2-Chlorobenzo[d]thiazole-4-carboxylic acid could involve further exploration of its potential biological activities and applications in drug development.

属性

IUPAC Name |

2-chloro-1,3-benzothiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKIDVYMBRVQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzo[d]thiazole-4-carboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)